molecular formula C25H21FN2O2S B2823899 3'-(4-Ethylphenyl)-1-[(4-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione CAS No. 894538-67-1

3'-(4-Ethylphenyl)-1-[(4-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione

Cat. No.: B2823899
CAS No.: 894538-67-1
M. Wt: 432.51
InChI Key: MEWVNUVJCYXWOW-UHFFFAOYSA-N
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Description

3-(4-Ethylphenyl)-6-[(4-fluorophenyl)methyl]spiro[1,3-thiazolidine-2,3’-indoline]-4,7-dione is a complex organic compound that features a spiro structure, which is a unique arrangement where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethylphenyl)-6-[(4-fluorophenyl)methyl]spiro[1,3-thiazolidine-2,3’-indoline]-4,7-dione typically involves multiple steps, starting from commercially available precursors. The key steps often include the formation of the thiazolidine ring and the spiro linkage. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality, and implementing cost-effective processes. Techniques such as continuous flow chemistry might be employed to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethylphenyl)-6-[(4-fluorophenyl)methyl]spiro[1,3-thiazolidine-2,3’-indoline]-4,7-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce a new functional group such as a halide or amine .

Scientific Research Applications

3-(4-Ethylphenyl)-6-[(4-fluorophenyl)methyl]spiro[1,3-thiazolidine-2,3’-indoline]-4,7-dione has several scientific research applications:

Mechanism of Action

The mechanism of action for 3-(4-Ethylphenyl)-6-[(4-fluorophenyl)methyl]spiro[1,3-thiazolidine-2,3’-indoline]-4,7-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spiro compounds and thiazolidine derivatives. Examples might include:

Uniqueness

What sets 3-(4-Ethylphenyl)-6-[(4-fluorophenyl)methyl]spiro[1,3-thiazolidine-2,3’-indoline]-4,7-dione apart is its unique spiro structure, which imparts distinct chemical and physical properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development .

Properties

IUPAC Name

3-(4-ethylphenyl)-1'-[(4-fluorophenyl)methyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN2O2S/c1-2-17-9-13-20(14-10-17)28-23(29)16-31-25(28)21-5-3-4-6-22(21)27(24(25)30)15-18-7-11-19(26)12-8-18/h3-14H,2,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEWVNUVJCYXWOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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